4-Amino-N-metilftalimida

Descripción general

Descripción

4-Amino-N-methylphthalimide is an organic compound that contains phthalimide and methyl groups in its chemical structure. It appears as a white crystalline solid with a melting point of approximately 200-203 degrees Celsius . This compound is known for its solvatochromic fluorescent properties, making it useful in various scientific applications .

Aplicaciones Científicas De Investigación

4-Amino-N-methylphthalimide has a wide range of scientific research applications, including:

Chemistry: Used as a solvatochromic fluorescent dye for studying solvent interactions and molecular dynamics.

Biology: Employed in fluorescence microscopy and imaging techniques to study biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent marker in medical diagnostics.

Industry: Utilized in the production of fluorescent materials and as a component in various industrial processes.

Mecanismo De Acción

Target of Action

It is known to be a solvatochromic fluorescent dye , which suggests that it interacts with solvents in its environment, causing changes in its fluorescence properties.

Mode of Action

The mode of action of 4AMP involves the creation of intermediate charge-transfer transients . These transients have been characterized using techniques such as laser flash photolysis, steady-state, and time-resolved fluorescence studies . The interaction of 4AMP with its environment leads to changes in its fluorescence properties, making it a useful tool in fluorescence spectroscopy .

Biochemical Pathways

Its fluorescence properties suggest that it may be involved in pathways where changes in the local environment, such as solvent polarity, can be monitored using fluorescence spectroscopy .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc, suggests that it may have good bioavailability .

Result of Action

The result of 4AMP’s action is a change in its fluorescence properties. This change is due to the formation of intermediate charge-transfer transients when 4AMP interacts with its environment . These changes can be monitored using fluorescence spectroscopy, making 4AMP a useful tool in this field .

Action Environment

The action of 4AMP is influenced by environmental factors such as the polarity of the solvent it is in . For example, transient solvation of 4AMP in binary supercritical fluids composed of 2-propanol and CO2 has been studied using frequency-domain fluorescence spectroscopy . This suggests that the efficacy and stability of 4AMP can be influenced by the specific solvent environment it is in .

Análisis Bioquímico

Biochemical Properties

It is known that this compound is a solvatochromic fluorescent dye . Solvatochromic dyes are molecules that change their color as the polarity of the solvent changes . This property suggests that 4-Amino-N-methylphthalimide could potentially interact with various enzymes, proteins, and other biomolecules in a cell, affecting their function and behavior. Specific interactions with biomolecules have not been reported yet.

Molecular Mechanism

As a fluorescent dye, its primary known action is its ability to absorb and emit light . This property could potentially be used to study binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported yet.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Amino-N-methylphthalimide can be synthesized from 4-aminophthalimide and iodomethane. The synthesis involves the following steps :

- Dissolve 4-aminophthalimide in dimethylformamide.

- Add potassium hydroxide to the solution and stir at ambient temperature for 2 hours.

- Add methyl iodide to the mixture and stir for an additional 18 hours at ambient temperature.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production methods for 4-Amino-N-methylphthalimide typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-methylphthalimide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imides and other derivatives.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The amino group in 4-Amino-N-methylphthalimide can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.

Major Products Formed

Oxidation: Imides and other oxidized derivatives.

Reduction: Amines and reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

4-Amino-N-methylphthalimide can be compared with other similar compounds, such as:

4-Aminophthalimide: Lacks the methyl group, resulting in different fluorescence properties and solvent interactions.

4-(N,N-Dimethyl)amino-N-methylphthalimide: Contains additional methyl groups, leading to variations in aggregation behavior and fluorescence spectra.

Uniqueness

4-Amino-N-methylphthalimide is unique due to its specific solvatochromic properties, which make it highly sensitive to solvent environments. This sensitivity allows for detailed studies of solvent interactions and molecular dynamics, distinguishing it from other similar compounds.

Actividad Biológica

4-Amino-N-methylphthalimide (4-ANMP) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in biochemistry and medicinal chemistry. This article explores the biological activity of 4-ANMP, including its properties, mechanisms of action, and potential applications based on recent research findings.

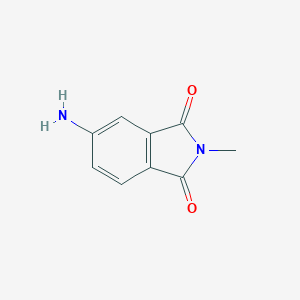

4-Amino-N-methylphthalimide has the molecular formula C₉H₈N₂O₂ and a molar mass of approximately 176.17 g/mol. It is characterized by the presence of a phthalimide ring with an amino group at the 4-position and a methyl group attached to the nitrogen atom of the imide functional group. The compound appears as a light yellow to amber solid with a melting point ranging from 244°C to 248°C .

Fluorescent Probes

One of the most notable applications of 4-ANMP is as a fluorescent probe in biological systems. Its solvatochromic properties allow it to respond to environmental changes, making it useful for real-time imaging applications in cellular dynamics and protein-lipid interactions . The compound's fluorescence characteristics make it valuable for studying microenvironments within biological systems, such as proteins and membranes .

Intramolecular Electron Transfer

Research has shown that 4-ANMP undergoes intramolecular electron transfer (ET), which is crucial for its function as a probe. This property enables it to be utilized in various photophysical studies, allowing researchers to investigate molecular interactions and dynamics within complex biological environments . The ET process in 4-ANMP can be influenced by solvent polarity, which affects its fluorescence emission .

The biological activity of 4-ANMP can be attributed to its ability to interact with various biomolecules. Studies have indicated that it can form complexes with proteins and lipids, influencing their behavior and stability . The compound's reactivity is enhanced due to the presence of both amino and phthalimide functionalities, which allows for diverse chemical reactions that can be exploited in synthetic organic chemistry.

Microneedle Vaccine Delivery

Recent studies have explored the use of 4-ANMP in vaccine delivery systems, particularly in microneedle arrays. These systems utilize the compound's properties to enhance the stability and efficacy of vaccine formulations. For instance, research demonstrated that microneedles coated with vaccine formulations containing 4-ANMP exhibited improved thermal stability and reduced aggregation of viral particles, leading to robust immune responses in animal models .

Probing Aggregation Behavior

The aggregation behavior of fluorescent molecules like 4-ANMP has been investigated using various techniques, including dynamic light scattering and crystallographic methods. These studies help elucidate how such compounds behave under different conditions, providing insights into their potential applications in drug delivery and diagnostic imaging .

Comparative Analysis

The following table summarizes key characteristics of 4-Amino-N-methylphthalimide compared to structurally similar compounds:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Amino-N-methylphthalimide | Amino group at 4-position | Strong fluorescence, ET capability |

| 4-Amino-phthalic Acid | Amino group at 4-position | Acidic properties |

| N-Methylphthalimide | Methyl substitution only | Less reactive than amino-substituted |

| 5-Amino-N-methylphthalimide | Additional amino group at 5-position | Different reactivity due to dual amines |

This comparison highlights the unique characteristics of 4-ANMP, particularly its enhanced fluorescence and potential biological applications compared to other similar compounds.

Case Studies

- Fluorescent Probes in Cellular Imaging : A study demonstrated the use of 4-ANMP as a fluorescent probe for real-time imaging of cellular processes, showcasing its ability to monitor protein interactions within live cells.

- Microneedle Vaccine Delivery : Research involving microneedle arrays coated with vaccines containing 4-ANMP showed significant improvements in immune response compared to traditional delivery methods, indicating its potential role in modern vaccination strategies.

Propiedades

IUPAC Name |

5-amino-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBUNSLFRQSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352452 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307-00-8 | |

| Record name | 4-Amino-N-methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Amino-N-methylphthalimide useful for studying various environments?

A1: 4-ANMP exhibits solvatochromism, meaning its fluorescence emission changes depending on the polarity of the surrounding solvent. [, , , ] This property makes it a sensitive probe for studying microenvironments in systems like proteins, micelles, membranes, and polymers. [] For example, researchers used 4-ANMP to investigate transient solvation in binary supercritical fluids composed of 2-propanol and CO2. []

Q2: How does the structure of 4-Amino-N-methylphthalimide contribute to its solvatochromic behavior?

A2: 4-ANMP comprises an electron-donating amino group and an electron-accepting phthalimide moiety. [] Upon excitation, intramolecular charge transfer (ICT) occurs from the amino group to the phthalimide group. [, ] The extent of this charge transfer, and thus the energy difference between the excited and ground states (affecting emission wavelength), is influenced by the polarity of the surrounding solvent. [, ]

Q3: What happens to the fluorescence of 4-Amino-N-methylphthalimide in protic solvents?

A3: The fluorescence quantum yield and lifetime of 4-ANMP decrease in protic solvents compared to aprotic solvents. [] This is attributed to the formation of the TICT state, which facilitates non-radiative decay pathways, particularly internal conversion from the excited singlet state to the ground state. []

Q4: Can 4-Amino-N-methylphthalimide undergo any chemical reactions in its excited state?

A4: Yes, studies show that in protic and micellar environments, the triplet excited state of 4-ANMP can abstract a hydrogen atom from the surrounding molecules. [] This leads to the formation of a semiquinone radical, as evidenced by experiments conducted under an external magnetic field. []

Q5: How do researchers study the fast processes happening after 4-Amino-N-methylphthalimide absorbs light?

A5: Techniques like laser flash photolysis [] and time-resolved fluorescence spectroscopy are employed to investigate the short-lived intermediate species formed upon excitation of 4-ANMP. [, , ] For example, fluorescence upconversion experiments with picosecond resolution have provided insights into the ultrafast solvation dynamics and spectral relaxation of 4-ANMP in different solvents. []

Q6: Has the excited-state behavior of 4-Amino-N-methylphthalimide been investigated in complex environments?

A6: Yes, the behavior of 4-ANMP has been explored in systems beyond simple solvents. Studies investigated its fluorescence properties in solid matrices like polymethyl methacrylate, revealing insights into phenomena like inhomogeneous broadening and spectral relaxation dynamics. []

Q7: Are there any practical applications based on the fluorescence properties of 4-Amino-N-methylphthalimide?

A7: Yes, the sensitivity of 4-ANMP fluorescence to its environment makes it suitable for sensing applications. For instance, a fiber-optic benzene gas sensor was developed using 4-ANMP as the sensing element. [] The interaction of benzene with 4-ANMP alters its fluorescence properties, enabling benzene detection. []

Q8: Can 4-Amino-N-methylphthalimide be used to detect other analytes besides benzene gas?

A8: Research suggests broader sensing applications for 4-ANMP. A fiber-optic sensor array utilizing 4-ANMP and other solvatochromic dyes incorporated into a planar waveguide demonstrated the detection of various volatile organic compounds (VOCs) like acetic acid, dimethylamine, ethanol, and toluene. []

Q9: How does the structure of 4-Amino-N-methylphthalimide relate to its use in optical sensors?

A9: The presence of electron-donating and electron-accepting groups within the 4-ANMP molecule results in a large change in dipole moment upon excitation. [, ] This characteristic enhances its sensitivity to environmental changes, making it suitable for optical sensors where variations in fluorescence properties, like intensity or wavelength, correlate with analyte concentration. [, ]

Q10: Have any studies explored modifying the structure of 4-Amino-N-methylphthalimide?

A10: Yes, researchers synthesized a series of 4-ANMP derivatives with varying alkyl chain lengths attached to the nitrogen atom. [] This study aimed to understand the effect of alkyl chain length on the compound's photophysical properties and potential applications. []

Q11: How does changing the structure of 4-Amino-N-methylphthalimide affect its properties?

A11: Modifying the 4-ANMP structure, such as by adding substituents, can impact its properties. For example, introducing a photochromic diarylethene unit to 4-ANMP led to a compound exhibiting switchable fluorescence and solvatochromism, opening possibilities for advanced applications. []

Q12: Have computational methods been used to study 4-Amino-N-methylphthalimide?

A12: Yes, computational chemistry techniques, including ab initio calculations, have been employed to study 4-ANMP. [] These calculations provided insights into the molecule's electronic structure, geometry, and vibrational modes in both the ground and excited states, elucidating its ICT process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.